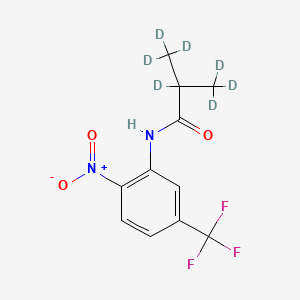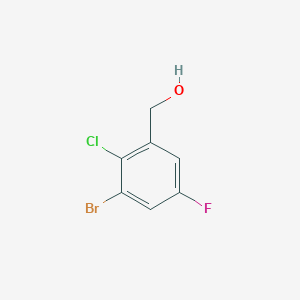
N,O-Ditosyl D-Phenylalaninol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Ditosyl D-Phenylalaninol-d2 is a labeled analogue of N,O-Ditosyl D-Phenylalaninol, used primarily in proteomics research. It has the molecular formula C23H23D2NO5S2 and a molecular weight of 461.59 . This compound is notable for its use in stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Preparation Methods
The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 involves the protection of D-phenylalaninol with tosyl groups. The reaction typically requires the use of tosyl chloride and a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity . Industrial production methods are similar but scaled up, with stringent controls on reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
N,O-Ditosyl D-Phenylalaninol-d2 undergoes several types of chemical reactions:
Scientific Research Applications
N,O-Ditosyl D-Phenylalaninol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study pathways and mechanisms in living organisms.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue. It interacts with specific molecular targets and pathways, allowing researchers to trace and study metabolic processes. The deuterium labeling provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the analysis of complex biological systems.
Comparison with Similar Compounds
N,O-Ditosyl D-Phenylalaninol-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:
N,O-Ditosyl D-Phenylalaninol: The unlabeled version used for similar applications.
N,O-Ditosyl L-Phenylalaninol: The L-enantiomer with different stereochemistry.
N,O-Ditosyl D-Phenylalaninol-d3: Another labeled analogue with different isotopic labeling.
These compounds share similar chemical properties but differ in their specific applications and labeling techniques.
Properties
Molecular Formula |
C23H25NO5S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2 |
InChI Key |
QATCEFUUVQOULD-OGOANFNBSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)

![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)



![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)



